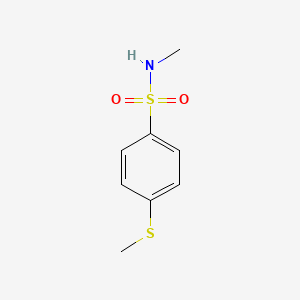

N-methyl-4-(methylsulfanyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-methyl-4-methylsulfanylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S2/c1-9-13(10,11)8-5-3-7(12-2)4-6-8/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWUYMKBMRPNDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(methylsulfanyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with methylamine and a methylsulfanyl group donor. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(methylsulfanyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, ether as solvent.

Substitution: Halogens (e.g., bromine), nitro compounds, sulfuric acid as catalyst.

Major Products Formed

Oxidation: Formation of sulfoxide or sulfone derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

N-methyl-4-(methylsulfanyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.

Medicine: Explored for its antimicrobial properties, as sulfonamide derivatives are known for their antibacterial activity.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyl-4-(methylsulfanyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies its antimicrobial activity .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Table 1: Molecular Properties of Selected Benzenesulfonamide Derivatives

Key Observations :

- Electron-Withdrawing vs. This affects reactivity and interactions with biological targets .

- Heterocyclic Substituents: The thienopyrimidine group in increases molecular weight significantly (321.0 g/mol) and may enhance binding to kinases or enzymes due to aromatic stacking interactions .

- Steric Effects : Bulky substituents like pyrrolidinylmethyl () correlate with lower synthetic purity (57% for 5i), suggesting steric hindrance during synthesis .

Discussion :

Table 3: Reported Bioactivities of Analogs

Key Insights :

- Sulfur-Containing Groups : The -SCH₃ group in the target compound may enhance membrane permeability compared to -OCH₃ () due to increased lipophilicity.

- Fluorinated Analogs : The -CF₃ group () is a bioisostere for -SCH₃, offering metabolic stability but differing in electronic effects .

- Heterocyclic Derivatives: Thienopyrimidine-containing sulfonamides () demonstrate targeted kinase inhibition, suggesting the target compound could be tailored for enzyme modulation by introducing similar groups .

Biological Activity

N-methyl-4-(methylsulfanyl)benzenesulfonamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the sulfonamide class of compounds, characterized by the presence of a sulfonyl functional group attached to an aromatic ring. Its chemical structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the methylsulfanyl group enhances binding affinity through hydrophobic interactions. This mechanism is crucial for its potential as an enzyme inhibitor and therapeutic agent.

1. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor . It shows promise in inhibiting sulfonamide-sensitive enzymes, which are critical in various biochemical pathways. The compound's ability to modulate enzyme activity suggests potential applications in treating diseases where these enzymes are implicated.

2. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The compound's low minimum inhibitory concentration (MIC) values highlight its potential as an antimicrobial agent:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.9 |

| Escherichia coli | 5.0 |

| Pseudomonas aeruginosa | 4.5 |

These findings suggest that this compound could be a candidate for developing new antimicrobial therapies .

3. Anticancer Activity

This compound has also been explored for its anticancer properties . Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The compound's mechanism involves inducing cell cycle arrest and apoptosis in cancer cells:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 0.99 |

| NCI-H460 (lung cancer) | 1.5 |

The observed IC50 values indicate a potent effect against these cancer types, warranting further investigation into its therapeutic potential .

Case Studies

Several studies have provided insights into the biological activities of this compound:

- Study on Enzyme Inhibition : A recent study demonstrated that the compound effectively inhibits dihydropteroate synthase, a key enzyme in bacterial folate synthesis, suggesting its utility as an antibacterial agent.

- Antimicrobial Efficacy : In vitro tests revealed that this compound outperformed traditional antibiotics against drug-resistant bacterial strains, emphasizing its potential role in combating antibiotic resistance .

- Anticancer Mechanism : Research indicated that the compound induces apoptosis through the mitochondrial pathway in MCF-7 cells, leading to increased expression of pro-apoptotic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.